Phenylethynylmagnesium bromide

Organosilicon Chemistry Grignard Reagents Monofunctionalization

Phenylethynylmagnesium bromide (CAS 6738-06-3) delivers decisive chemoselectivity and yield advantages over alternative nucleophiles. In BPEA chemiluminescent material production, it achieves 80–85% overall yield vs. 42–71% with prior methods. For C-glycosyl pyrazole synthesis, it provides exclusive phenylethynylhydrazone formation, eliminating challenging byproduct separations. When trace alkali metal contamination is unacceptable (e.g., electronic-grade silanes), it offers a viable lithium-free pathway (27–38% yield). Supplied as 1.0 M solution in THF; stored at 2–8°C under argon.

Molecular Formula C8H5BrMg
Molecular Weight 205.33 g/mol
CAS No. 6738-06-3
Cat. No. B1588134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylethynylmagnesium bromide
CAS6738-06-3
Molecular FormulaC8H5BrMg
Molecular Weight205.33 g/mol
Structural Identifiers
SMILES[C-]#CC1=CC=CC=C1.[Mg+2].[Br-]
InChIInChI=1S/C8H5.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1
InChIKeyJGPDOURHDDKDEZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylethynylmagnesium Bromide (CAS 6738-06-3) Technical Profile for Scientific Procurement


Phenylethynylmagnesium bromide (CAS 6738-06-3) is an alkynyl Grignard reagent consisting of a phenylethynyl group bonded to magnesium bromide, with a molecular weight of 205.33 g/mol . It is a versatile nucleophile used in organic synthesis for carbon-carbon bond formation, particularly in nucleophilic additions to carbonyl compounds and cross-coupling reactions [1]. This reagent is typically supplied as a 1.0 M solution in tetrahydrofuran (THF), with a density of 1.018 g/mL at 25 °C and a flash point of -17 °C .

Phenylethynylmagnesium Bromide Differentiation: Why Generic Alkynyl Grignard Substitution Is Not Advised


Substituting phenylethynylmagnesium bromide with other alkynyl Grignard reagents (e.g., ethynylmagnesium bromide, propynylmagnesium bromide) or alternative nucleophiles (e.g., phenylacetylene, phenylethynyllithium) is not straightforward. The presence of both phenyl and ethynyl groups confers distinct reactivity and selectivity profiles that are not replicated by simpler alkynyl or aryl Grignard reagents . Furthermore, the choice of counterion (MgBr vs. Li) significantly impacts nucleophilicity, basicity, and functional group tolerance [1]. Direct substitution without quantitative validation risks altered reaction outcomes, including lower yields, reduced chemoselectivity, and the formation of undesired byproducts, as demonstrated by the comparative evidence below.

Phenylethynylmagnesium Bromide: Quantitative Differentiation Evidence for Scientific Selection


Phenylethynylmagnesium Bromide vs. Phenylethynyllithium: Monofunctionalization Yield Comparison in Silane Synthesis

In the monofunctionalization of dichlorodimethylsilane (Me₂SiCl₂), phenylethynylmagnesium bromide (PhC≡CMgBr) and phenylethynylalkali compounds (Li, Na) exhibit distinct selectivity and yield profiles. The Mg-based Grignard reagent yields the desired monosubstituted product in 27–38%, whereas the Li and Na analogs yield 44–55% [1]. This lower selectivity of the magnesium reagent is attributed to its higher propensity for forming disubstituted and unreacted byproducts under the same conditions.

Organosilicon Chemistry Grignard Reagents Monofunctionalization

Phenylethynylmagnesium Bromide in BPEA Synthesis: Yield Advantage Over Prior Art Processes

In the synthesis of 9,10-bis(phenylethynyl)anthracene (BPEA), a key fluorescent emitter, a process employing phenylethynylmagnesium bromide as the nucleophile achieves an overall yield of 80–85%, a substantial improvement over the prior art process which yields only 42–71% [1]. This enhanced efficiency is attributed to the in situ generation of the Grignard reagent and a streamlined workup, eliminating the need to isolate the intermediate diol.

Fluorescent Dyes Chemiluminescence Process Chemistry

Phenylethynylmagnesium Bromide vs. Phenylacetylene: Divergent Chemoselectivity in Hydrazonyl Bromide Reactions

When reacting with a sugar-derived hydrazonyl bromide, phenylethynylmagnesium bromide yields exclusively the corresponding phenylethynylhydrazone. In contrast, the terminal alkyne phenylacetylene under identical conditions yields a 1:1 mixture of phenylethynylhydrazone and a pyrazole byproduct [1]. This demonstrates the superior chemoselectivity of the Grignard reagent as a nucleophile, avoiding competing cycloaddition pathways.

C-Glycoside Synthesis Nitrilimine Chemistry Chemoselectivity

Phenylethynylmagnesium Bromide vs. Propynylmagnesium Bromide: Comparable Reaction Yields in Glycidol Ether Ring-Opening

In the ring-opening of 2-[2-(vinyloxy)ethoxy]methyl- and 2-(allyloxymethyl)oxiranes, both phenylethynylmagnesium bromide and propynylmagnesium bromide deliver the corresponding 1-organyloxy-5-hexyn-2-ols and -5-phenyl-4-pentyn-2-ols in comparable yields of 50–99% under identical conditions (10–55 °C, 0.5–4 h) [1]. This indicates that the aromatic substitution on the alkyne does not significantly impede nucleophilic ring-opening, making the phenyl-substituted reagent a viable alternative when the phenyl group is desired in the final product.

Epoxide Chemistry Alkynyl Grignard Reagents Vinyl Ether Synthesis

Phenylethynylmagnesium Bromide vs. Phenylmagnesium Bromide: Chelation-Enhanced Reactivity in Ortho Ester Cleavage

2-Alkoxy-1,3-dithianes and related ortho esters react substantially faster with phenylethynylmagnesium bromide and phenylmagnesium bromide when the 2-alkoxy group can act as a chelating system for magnesium(II) [1]. While the study does not provide a direct quantitative rate comparison between the two Grignard reagents, it establishes that both alkynyl and aryl Grignard reagents exhibit chelation-enhanced reactivity, suggesting that the alkynyl nature of phenylethynylmagnesium bromide does not preclude participation in chelation-controlled transformations.

Grignard Reactivity Chelation Control Ortho Esters

Phenylethynylmagnesium Bromide: Recommended Application Scenarios Based on Quantitative Evidence


High-Yield Synthesis of 9,10-Bis(phenylethynyl)anthracene (BPEA) Fluorescent Emitters

For the production of BPEA, a key component in chemiluminescent materials, the use of phenylethynylmagnesium bromide in a streamlined, in situ process delivers an overall yield of 80–85%, a significant improvement over the prior art's 42–71% [1]. This scenario is ideal for industrial-scale manufacturing where yield directly impacts cost and sustainability.

Selective Monofunctionalization in Organosilicon Synthesis Requiring Low Residual Alkali Metal Contamination

When high selectivity for monosubstitution is not the primary concern, but the avoidance of lithium or sodium contamination is paramount (e.g., in electronic materials), phenylethynylmagnesium bromide offers a viable, albeit lower-yielding (27–38%), alternative to phenylethynyllithium (44–55%) [1]. This scenario is relevant for the synthesis of specialized silanes where trace alkali metals can compromise material performance.

Chemoselective Alkynylation in Complex Molecule Synthesis to Avoid Byproduct Formation

In the synthesis of C-glycosyl pyrazoles, phenylethynylmagnesium bromide provides exclusive formation of the desired phenylethynylhydrazone, whereas the use of phenylacetylene results in a 1:1 mixture of the hydrazone and an undesired pyrazole [1]. This high chemoselectivity is critical in pharmaceutical intermediate synthesis where purification of closely related byproducts is challenging and costly.

Synthesis of 5-Phenyl-4-pentyn-2-ol Derivatives via Epoxide Ring-Opening

For the preparation of 1-organyloxy-5-phenyl-4-pentyn-2-ols and related compounds, phenylethynylmagnesium bromide reacts with glycidol ethers to provide the desired products in yields ranging from 50% to 99% [1]. This robust transformation makes it a reliable reagent for constructing functionalized alkynols, where the phenyl substituent is an integral part of the target molecule's structure.

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